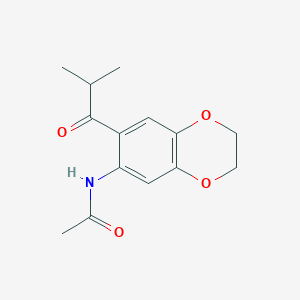![molecular formula C18H21N3O3S B4168877 N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4168877.png)
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
Descripción general
Descripción
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as N-(2-(4-(phenylpiperazin-1-yl)benzamido)phenyl)methanesulfonamide, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Mecanismo De Acción
The mechanism of action of N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide involves its interaction with specific targets in the body, such as neurotransmitter receptors. As mentioned earlier, this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which results in an increase in the activity of this receptor. This, in turn, leads to enhanced cognitive function and improved learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide are primarily related to its interaction with the α7 nicotinic acetylcholine receptor. By acting as a positive allosteric modulator of this receptor, this compound can enhance the activity of the receptor and improve cognitive function. Additionally, studies have also shown that N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide can modulate the activity of other neurotransmitter receptors, such as the 5-HT1A serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide in lab experiments is its specificity for certain neurotransmitter receptors. This compound has been shown to selectively modulate the activity of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter receptors as well.
Direcciones Futuras
There are several potential future directions for research involving N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One area of interest is in the development of new drugs that target the α7 nicotinic acetylcholine receptor, as this receptor has been implicated in various neurological disorders. Additionally, further studies could be conducted to investigate the effects of this compound on other neurotransmitter receptors, as well as its potential for use in combination with other drugs. Overall, the research on N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has shown promise for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been shown to modulate the activity of certain neurotransmitter receptors. Specifically, N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10,19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCQRYBLZIKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4168805.png)
![ethyl 5-acetyl-4-methyl-2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4168822.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4168824.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4168827.png)
![2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4168836.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4168837.png)
![2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B4168843.png)

![N-(4-butylphenyl)-4-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4168854.png)
![ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4168864.png)
![methyl (2-amino-3-cyano-2',4'-dioxo-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrol]-1'(4'H)-yl)acetate](/img/structure/B4168868.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4168884.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168890.png)
![2-[(4-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168895.png)